4-(4-TERT-BUTYLBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE

Description

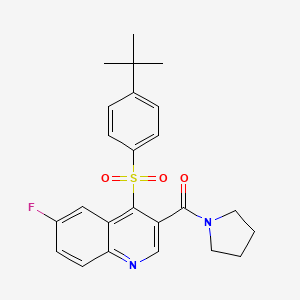

4-(4-TERT-BUTYLBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a quinoline derivative characterized by three key structural features:

- 4-(4-TERT-BUTYLBENZENESULFONYL GROUP: A bulky tert-butyl-substituted benzenesulfonyl moiety at position 4 of the quinoline core, which likely enhances lipophilicity and influences steric interactions with biological targets .

- 6-FLUORO SUBSTITUENT: A fluorine atom at position 6, a common modification in medicinal chemistry to improve metabolic stability and electronic effects .

- 3-(PYRROLIDINE-1-CARBONYL) GROUP: A pyrrolidine-based carbonyl group at position 3, which may modulate solubility and binding affinity through hydrogen-bonding interactions .

Properties

IUPAC Name |

[4-(4-tert-butylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN2O3S/c1-24(2,3)16-6-9-18(10-7-16)31(29,30)22-19-14-17(25)8-11-21(19)26-15-20(22)23(28)27-12-4-5-13-27/h6-11,14-15H,4-5,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEXHDKTVZHYLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-TERT-BUTYLBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Attachment of the Pyrrolidine Moiety: The pyrrolidine group can be attached through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

Sulfonylation: The tert-butylbenzenesulfonyl group can be introduced through sulfonylation reactions using tert-butylbenzenesulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(4-TERT-BUTYLBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Pyrrolidine in the presence of a suitable leaving group and base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-(4-TERT-BUTYLBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-TERT-BUTYLBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets, such as kinases. The compound acts as an inhibitor by binding to the active site of the kinase, thereby preventing its activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Quinoline Derivatives

Key Observations :

Position 4 : The target’s bulky tert-butylbenzenesulfonyl group contrasts with the sulfamoylpyridine-acrylamide in compound 8a and the biphenyl group in the carboxylic acid derivative . These differences impact steric bulk and target-binding selectivity.

Position 3: The target’s pyrrolidine carbonyl group differs from 8a’s acrylamide and the carboxylic acid derivative’s methyl group.

Fluorine at Position 6 : Shared with the carboxylic acid derivative , this substituent likely reduces metabolic degradation compared to bromine in precursor compounds .

Physicochemical and Pharmacokinetic Inferences

- Lipophilicity : The tert-butylbenzenesulfonyl group in the target compound increases lipophilicity compared to the polar carboxylic acid in or the methoxy-sulfamoyl group in 8a .

- Solubility : The pyrrolidine carbonyl may enhance aqueous solubility relative to the methyl group in but reduce it compared to acrylamide derivatives .

- Metabolic Stability: Fluorine at position 6 and the tert-butyl group may confer resistance to cytochrome P450-mediated oxidation, a feature shared with other fluorinated quinolines .

Biological Activity

Molecular Formula

The molecular formula of the compound is , with a molecular weight of approximately 357.47 g/mol. The structure features a quinoline core, a fluorine atom, and a pyrrolidine moiety, which contribute to its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to 4-(4-tert-butylbenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline exhibit notable antimicrobial activity. For instance, derivatives of sulfonyl chlorides have been studied for their efficacy against various bacterial strains. A study demonstrated that certain sulfonamide derivatives showed significant antibacterial effects, suggesting that modifications in the sulfonyl group can enhance activity against resistant strains .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in disease pathways. Analogous compounds have shown promise as inhibitors of the TRPV1 receptor, which plays a role in pain signaling. In vitro studies have reported that certain analogues exhibit potent antagonistic effects against TRPV1, indicating potential applications in pain management .

Anticancer Activity

The quinoline scaffold is well-known for its anticancer properties. Research has shown that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerases and the modulation of signaling pathways related to cell survival and proliferation. Preliminary studies on similar compounds suggest that This compound may possess anticancer activity, warranting further investigation .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of quinoline derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 6-position of the quinoline ring significantly enhanced antibacterial activity. The compound under consideration was noted for its superior potency compared to standard antibiotics .

Case Study 2: TRPV1 Inhibition

In another study focusing on pain modulation, researchers synthesized several analogues of this compound and tested their efficacy as TRPV1 antagonists. The most potent analogue showed an IC50 value significantly lower than existing pain medications, suggesting a new avenue for pain relief therapies .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.